N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide
Description
N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is an ethanediamide derivative characterized by two distinct substituents:
- N-position: A 2-methoxy-4-(methylsulfanyl)butyl chain, providing aliphatic flexibility, electron-donating methoxy groups, and a thioether (methylsulfanyl) moiety.
This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to furan-based ligands and sulfur-containing groups. Its synthesis likely involves amide coupling between ethanedioic acid derivatives and appropriately functionalized amines .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-18-10(5-7-20-2)8-14-12(16)13(17)15-9-11-4-3-6-19-11/h3-4,6,10H,5,7-9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBMDDPUSVCBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the 2-methoxy-4-(methylsulfanyl)butylamine. These intermediates are then reacted with ethanediamide under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the methylsulfanyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound
Scientific Research Applications
The compound has been studied for its various biological activities, particularly in the fields of oncology and antimicrobial research .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum :
- Exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Mechanism of Action :
- The sulfonamide group may inhibit bacterial enzymes, while the furan moiety can interact with bacterial membranes .
Synthesis and Characterization
The synthesis of N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide typically involves multi-step organic reactions:
- Formation of Intermediate : Reaction between furan derivatives and appropriate alkyl halides under basic conditions.
- Functionalization : Introduction of the methoxy and methylsulfanyl groups through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of N’-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the methoxy and methylsulfanyl groups play a crucial role in binding to these targets and modulating their activity. The compound can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Ethanediamide Derivatives
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide (5875-91-2)
- Key Differences :
- Substituent at N-position: 4-methylbenzyl (aromatic) vs. 2-methoxy-4-(methylsulfanyl)butyl (aliphatic with sulfur).
- Physicochemical Properties :
| Property | Target Compound | 5875-91-2 |
|---|---|---|
| Polar Surface Area (Ų) | ~85 (estimated) | 71.34 |
| Density (g/cm³) | ~1.25 (estimated) | 1.2 |
| Refractive Index | ~1.58 (estimated) | 1.565 |
- The thioether in the target compound may confer redox-sensitive properties, unlike the inert 4-methylbenzyl group .
N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide
- Key Differences :
Furan-Containing Analogues
N-phenyl-2-furohydroxamic acid (Compound 11 in )
- Key Differences :
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
Sulfur-Containing Analogues
Ranitidine-related Compounds ()
- Key Differences :
- Ranitidine derivatives feature nitroethenediamine backbones, while the target compound is an ethanediamide.
- Stability : Both contain sulfur groups (thioethers), but ranitidine’s sulfhydryl groups are prone to oxidation, forming disulfides. The target compound’s methylsulfanyl group may offer better oxidative stability .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Key Differences: Sulfonyl vs. thioether groups.
Biological Activity
N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Recent studies have indicated that this compound exhibits a variety of biological activities, including:
- Antitumor Activity : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Effects : Preliminary tests indicate potential efficacy against certain bacterial strains, suggesting a role as an antimicrobial agent.
- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Tubulin Polymerization : Similar to other known antitumor agents, this compound may bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G(2)/M phase.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, triggering apoptotic pathways.
- Modulation of Signaling Pathways : It may interfere with various signaling cascades involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on human prostate cancer cells (PC-3). The results showed a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Case Study 2: Antimicrobial Activity
In another research effort, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial properties that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
